Lipophilicity Increase vs. Unsubstituted Analog
The 3-methoxy substituent increases the compound's lipophilicity compared to the unsubstituted phenyl analog. The predicted ACD/LogP for 5-(3-Methoxyphenyl)-2-furoic acid is 2.37 . This is lower than the predicted ACD/LogP of 2.61 for the unsubstituted 5-Phenyl-2-furoic acid .
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | 2.37 (ACD/LogP) |
| Comparator Or Baseline | 2.61 (ACD/LogP) for 5-Phenyl-2-furoic acid |
| Quantified Difference | Δ LogP = -0.24 |
| Conditions | Predicted using ACD/Labs Percepta Platform PhysChem Module |
Why This Matters
This difference in lipophilicity is a key factor for procurement in drug discovery, as it influences solubility, membrane permeability, and the potential for non-specific binding, thereby affecting the compound's suitability for different assay conditions and biological targets.
